molecular formula C7H7N3O2 B8685066 6-Formamidopyridine-3-carboxamide CAS No. 66084-44-4

6-Formamidopyridine-3-carboxamide

Cat. No. B8685066
CAS RN: 66084-44-4
M. Wt: 165.15 g/mol
InChI Key: NJTHEKXSYAREEO-UHFFFAOYSA-N
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Patent
US04141977

Procedure details

6-Aminonicotinamide, 5.6 g, was added to 90% formic acid, 15 ml. After all the crystals were dissolved, the clear solution was heated to 100° C. for 10 minutes. The mixture was cooled and then 4N NaOH was added to adjust the pH to 2.8. The white crystals which formed were separated by filtration and were washed once with cold water followed by acetone wash. The yield of 6-formylaminonicotinamide was 5.6 g. This product had Rf value of 0.53 on thin-layer chromatogram using a solvent system of benzene:methanol, 1:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1.[OH-].[Na+].[CH:13](O)=[O:14]>>[CH:13]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][N:3]=1)=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=O)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
After all the crystals were dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The white crystals which formed
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
were washed once with cold water
WASH
Type
WASH
Details
wash

Outcomes

Product
Name
Type
Smiles
C(=O)NC1=NC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.